7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride
Overview
Description
“7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride” is a chemical compound with the CAS Number: 889939-46-2 . It has a molecular weight of 269.1 . It is used in biochemical research, particularly in proteomics .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6Cl2O4S/c9-5-3-6-7 (14-2-1-13-6)4-8 (5)15 (10,11)12/h3-4H,1-2H2 . This code represents the compound’s molecular structure.Scientific Research Applications
Advanced Oxidation Processes (AOPs) and Environmental Implications
Chloride ions, prevalent in various water sources, have been studied for their interaction with advanced oxidation processes (AOPs). These studies reveal the potential of chloride ions to react with strong oxidants generated from persulfate activation. This reaction can lead to the formation of chlorine radicals, which can directly react with organic substrates or generate additional radicals. The presence of chloride ions in AOPs can influence the degradation of organic compounds, highlighting the environmental implications of chloride-based chemicals in water treatment processes. However, the formation of chlorinated by-products and their potential toxicity remain concerns that necessitate further investigation to fully understand the environmental impact of such chemical reactions (Oyekunle et al., 2021).
Trifluoromethylation and Chlorination Reactions
The use of trifluoromethanesulfonyl chloride, a compound closely related to the chemical structure of interest, has been explored in the formation of various chemical bonds, including C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This research underlines the utility of chlorosulfonyl compounds in organic synthesis, particularly in introducing fluorinated groups or chlorination into organic molecules. The electrophilic nature of such compounds enables selective reactions, offering a pathway to synthesize a wide range of fluorinated organic compounds, which are of significant interest due to their unique properties and applications in pharmaceuticals and agrochemicals (Chachignon et al., 2017).
Synthesis and Pharmacological Potential
The exploration of sultone-containing derivatives, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, provides insight into the synthesis and chemical properties of compounds that could possess significant pharmacological potential. The synthesis methods and chemical transformations of these compounds demonstrate their versatility in constructing new molecular systems. The pharmacological properties of these derivatives, particularly their structural similarity to known bioactive cores, suggest the potential for developing new therapeutic agents. This research highlights the importance of investigating compounds with unique chemical structures, such as chloro- and sulfonyl-containing compounds, for their possible applications in drug development (Hryhoriv et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUIKHSXGKKVTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602540 | |
Record name | 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride | |
CAS RN |
889939-46-2 | |
Record name | 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889939-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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